

3-Fluoro-5-iodopyridin-2-amine chemical properties

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Compound of Interest

Compound Name: **3-Fluoro-5-iodopyridin-2-amine**

Cat. No.: **B1442118**

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An In-Depth Technical Guide to **3-Fluoro-5-iodopyridin-2-amine**: Properties, Synthesis, and Reactivity

Introduction

3-Fluoro-5-iodopyridin-2-amine is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique architecture, featuring a pyridine core substituted with an amino group, a fluorine atom, and an iodine atom, provides three distinct points for chemical modification. The strategic placement of these functional groups makes it a versatile building block for constructing complex molecular scaffolds. The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the pyridine ring, while the iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The amino group offers a site for further derivatization and can influence the molecule's biological activity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its reactivity in key cross-coupling reactions, and essential safety information.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **3-Fluoro-5-iodopyridin-2-amine** is critical for its effective use in synthesis and research. These properties dictate its solubility, stability, and reactivity.

Property	Value	Source(s)
CAS Number	1321612-85-4	[1] [2]
Molecular Formula	C ₅ H ₄ FIN ₂	[1] [3]
Molecular Weight	238.00 g/mol	[1] [4]
Appearance	Solid (Form may vary)	
Storage	Keep in dark place, Inert atmosphere, 2-8°C	[3]
InChI	1S/C5H4FIN2/c6-4-2-5(7)9-3(8)1-4/h1-2H,8H2	N/A
InChI Key	WQSPIURCJCRCIF-UHFFFAOYSA-N	[4]
SMILES	C1=C(C(=NC(=C1)N)F)	[3]

Synthesis of 3-Fluoro-5-iodopyridin-2-amine

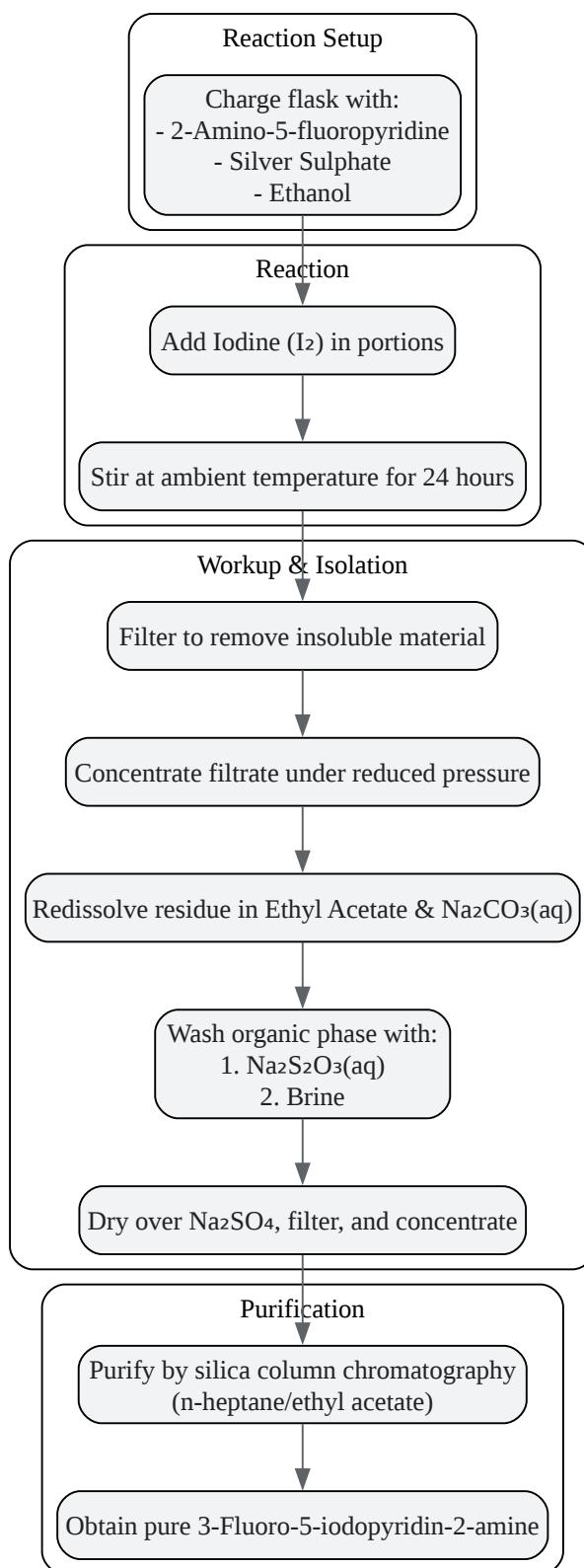
The synthesis of **3-Fluoro-5-iodopyridin-2-amine** is typically achieved through the direct iodination of 2-amino-5-fluoropyridine. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and purity. The following protocol is based on established methods for the iodination of aminopyridines.[\[4\]](#)

Causality of Experimental Choices

- Starting Material: 2-Amino-5-fluoropyridine is a commercially available and relatively inexpensive precursor.[\[5\]](#) Its existing fluorine and amine groups provide the foundational structure.
- Iodinating Agent: Elemental iodine (I₂) is used as the source of iodine.
- Catalyst/Promoter: Silver sulfate (Ag₂SO₄) is employed to activate the iodine. It acts as a Lewis acid, polarizing the I-I bond and generating a more electrophilic iodine species ("I⁺"), which is necessary for the electrophilic aromatic substitution on the electron-rich aminopyridine ring.

- Solvent: Ethanol is a suitable polar protic solvent that dissolves the starting materials and facilitates the reaction.[4]
- Workup: The aqueous workup with sodium carbonate neutralizes any acid generated, while sodium thiosulfate is used to quench any unreacted iodine.[4] Purification by silica column chromatography is essential to remove inorganic salts and any potential side products.[4]

Experimental Workflow: Synthesis



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Caption: Workflow for the synthesis of **3-Fluoro-5-iodopyridin-2-amine**.

Step-by-Step Synthesis Protocol

- Reaction Setup: In a 500 mL two-necked flask equipped with a magnetic stirrer, combine 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol), silver sulfate (13.9 g, 44.6 mmol), and ethanol (400 mL).[4]
- Iodination: Add powdered iodine (11.31 g, 44.6 mmol) to the mixture in small portions over 15-20 minutes.[4]
- Reaction: Stir the resulting suspension at ambient temperature for 24 hours. Monitor the reaction progress by TLC.
- Initial Workup: Upon completion, remove the insoluble material by filtration through a pad of celite, washing the filter cake with ethanol.[4]
- Concentration: Concentrate the combined filtrate under reduced pressure to obtain a crude residue.[4]
- Extraction: Take up the residue in ethyl acetate (200 mL) and a saturated aqueous solution of sodium carbonate (200 mL).[4] Separate the organic layer.
- Washing: Wash the organic phase sequentially with a 25% aqueous solution of sodium thiosulfate (100 mL) and then with a saturated aqueous solution of sodium chloride (100 mL).[4]
- Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.[4]
- Purification: Purify the resulting solid by silica column chromatography, eluting with a gradient of ethyl acetate in n-heptane to afford the pure **3-Fluoro-5-iodopyridin-2-amine**.[4]

Reactivity and Applications in Cross-Coupling Reactions

The true synthetic utility of **3-Fluoro-5-iodopyridin-2-amine** lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C-I bond. These reactions are

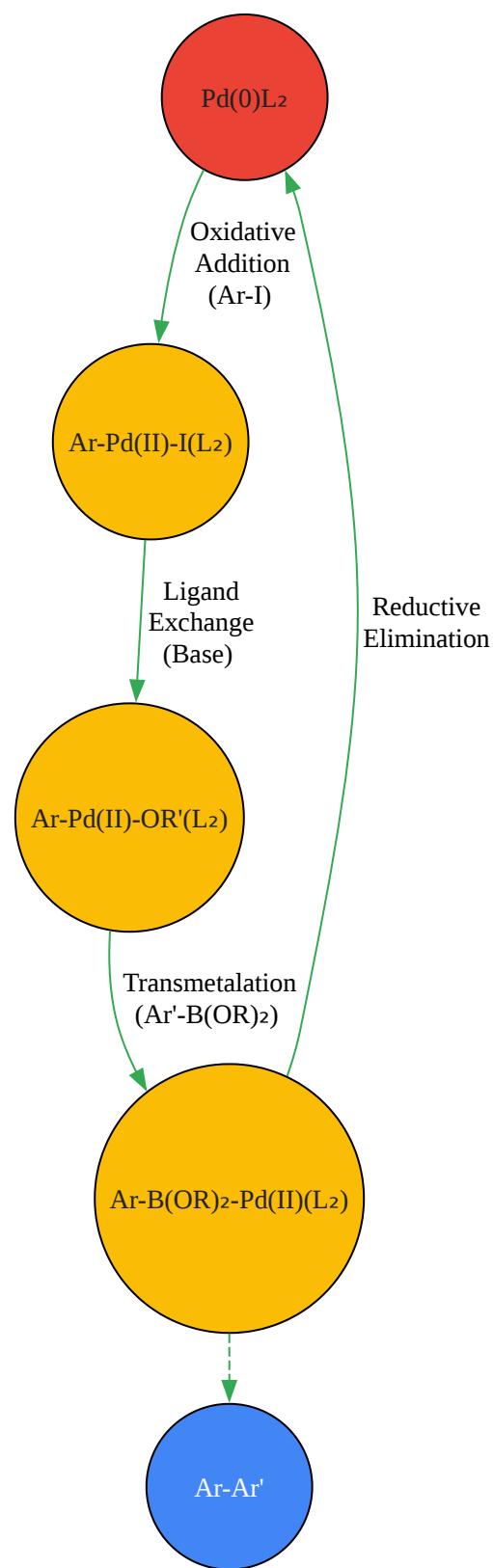
foundational in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.

[6][7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[8] This reaction is highly valued for its mild conditions and tolerance of diverse functional groups, including the amino group on the substrate.[8]

- Inert Atmosphere: In a Schlenk flask, combine **3-Fluoro-5-iodopyridin-2-amine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[8][9]
- Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
- Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1) or DMF.[8][9]
- Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere (Nitrogen or Argon) for 12-24 hours, monitoring by TLC or LC-MS.[8][9]
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. [8]
- Purification: Purify the crude product by silica gel column chromatography.



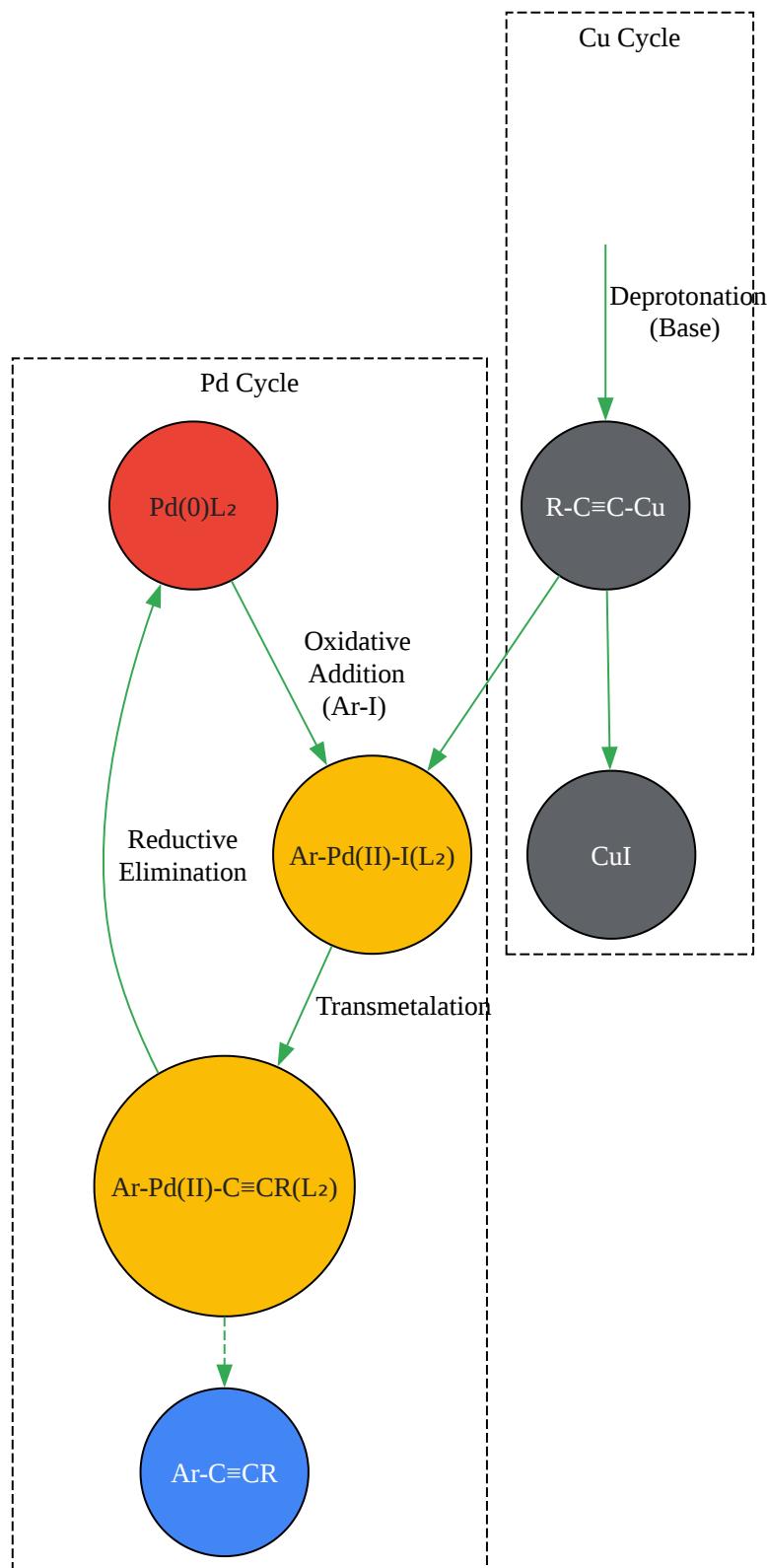
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][10] This reaction is indispensable for introducing alkynyl moieties into aromatic systems, which are valuable intermediates for synthesizing heterocycles and other complex structures.[6]

- **Inert Atmosphere:** To a degassed solution of **3-Fluoro-5-iodopyridin-2-amine** (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1-1.2 eq) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).[10][11]
- **Catalyst Addition:** Add the palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (3-10 mol%).[10][11]
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).[10]
- **Workup:** Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.[10]
- **Extraction & Purification:** Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[10]

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Caption: Simplified catalytic cycles for the Sonogashira coupling.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[\[7\]](#)[\[12\]](#) This reaction is crucial for synthesizing substituted anilines and N-aryl heterocycles, which are common motifs in pharmaceuticals.[\[7\]](#)

- **Inert Atmosphere:** In a glovebox or Schlenk tube, combine **3-Fluoro-5-iodopyridin-2-amine** (1.0 eq), the amine coupling partner (1.1-1.3 eq), a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.5-2.0 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP).
- **Solvent:** Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
- **Reaction:** Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by LC-MS.
- **Workup:** After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
- **Purification:** Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Safety and Handling

Proper handling of **3-Fluoro-5-iodopyridin-2-amine** is essential due to its potential hazards. The following information is compiled from available safety data sheets (SDS) for this compound and structurally related chemicals.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Hazard Information	Details & Precautions
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. [3] H315: Causes skin irritation. [3] H319: Causes serious eye irritation. [3] H332: Harmful if inhaled. [3] H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3] [14] P264: Wash skin thoroughly after handling. [14] P280: Wear protective gloves/protective clothing/eye protection/face protection. [14] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14]
Personal Protective Equipment (PPE)	Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Use in a well-ventilated area or a chemical fume hood. [13] [16]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. [3] [14] Keep away from light and incompatible materials such as strong oxidizing agents. [16]

First-Aid Measures

Inhalation: Move to fresh air.[15] Skin Contact: Wash off immediately with plenty of soap and water.[15] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15] Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15]

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